molecular formula C15H25NO4 B2921037 tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 2225136-16-1

tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2921037
CAS No.: 2225136-16-1
M. Wt: 283.368
InChI Key: CNSKDDPKGGLFSM-UHFFFAOYSA-N
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Description

“tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate” is a chemical compound with the molecular formula C15H25NO4 . It has a molecular weight of 283.37 . This compound is often used as a reference substance for drug impurities and reagents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H25NO4/c1-14(2,3)20-13(18)16-7-4-15(12(10-16)11-17)5-8-19-9-6-15/h11-12H,4-10H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a physical form of oil . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Modification

The compound and its derivatives are pivotal in synthetic chemistry, serving as intermediates for further chemical modifications. Meyers et al. (2009) elaborated on synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting its utility for selective derivations on the azetidine and cyclobutane rings, offering a gateway to novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009). Similarly, Rao et al. (2017) introduced a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for preparing N-Boc-amino acids, demonstrating its advantages over traditional methods due to its solid state, stability, and efficiency in producing N-Boc-amino acids without racemization (Rao, Nowshuddin, Jha, Divi, & Rao, 2017).

Polymer Stabilization

In the field of polymer chemistry, Yachigo et al. (1992) discovered that 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane exhibits a synergistic stabilizing effect in combination with thiopropionate type antioxidants for polymers. This study highlighted the importance of hydrogen bonding between phenolic and thiopropionate antioxidants for effective stabilization (Yachigo, Sasaki, & Kojima, 1992).

Exploration of Biological Activities

Krasavin et al. (2022) explored spirocyclic derivatives of ciprofloxacin, incorporating 1-oxa-9-azaspiro[5.5]undecane into fluoroquinolone derivatives to investigate their antibacterial properties. Although the derivatives displayed a narrower spectrum compared to ciprofloxacin, they exhibited significant activity against specific strains, demonstrating the potential of tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate derivatives in the development of new antibacterial agents (Lukin, Chudinov, Vedekhina, Rogacheva, Kraeva, Bakulina, & Krasavin, 2022).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety and handling guidelines.

Properties

IUPAC Name

tert-butyl 11-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-7-4-15(12(10-16)11-17)5-8-19-9-6-15/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSKDDPKGGLFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOCC2)C(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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